molecular formula C20H25NO2 B12415273 Dienogest-d4

Dienogest-d4

Cat. No.: B12415273
M. Wt: 315.4 g/mol
InChI Key: AZFLJNIPTRTECV-ZUPPPEGNSA-N
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Description

Dienogest-d4 is a synthetic progestogen, specifically a deuterated form of dienogest. It is used in various medical applications, particularly in the treatment of endometriosis and as a component of hormonal contraceptives. The deuterium substitution in this compound enhances its metabolic stability, making it a valuable compound for pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dienogest-d4 involves multiple steps, starting from a suitable steroidal precursor. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid nucleus.

    Cyanomethylation: Addition of a cyanomethyl group to the steroid framework.

    Deuteration: Replacement of hydrogen atoms with deuterium to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

    Batch Processing: Large quantities of starting materials are processed in batches to ensure consistency and quality.

    Catalysis: Use of catalysts to enhance reaction rates and yields.

    Purification: Advanced purification techniques such as chromatography to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dienogest-d4 undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include:

    Hydroxylated Derivatives: Products with additional hydroxyl groups.

    Ketones and Aldehydes: Oxidized forms of this compound.

    Substituted Steroids: Steroids with different functional groups replacing the original ones.

Scientific Research Applications

Dienogest-d4 has a wide range of scientific research applications, including:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of dienogest.

    Endometriosis Treatment: Investigated for its efficacy in reducing endometriotic lesions and alleviating pain.

    Hormonal Contraceptives: Studied as a component of contraceptive formulations.

    Metabolic Stability Studies: Used to understand the metabolic pathways and stability of dienogest.

Mechanism of Action

Dienogest-d4 acts as an agonist at the progesterone receptor. It exerts its effects by:

    Binding to Progesterone Receptors: Activates the receptors, leading to changes in gene expression.

    Endometrial Atrophy: Causes thinning of the endometrial lining, reducing menstrual bleeding and pain.

    Antiandrogenic Effects: Reduces androgen levels, which can help in treating conditions like acne.

Comparison with Similar Compounds

Similar Compounds

    Levonorgestrel: Another synthetic progestogen used in contraceptives.

    Norethindrone: A progestin used in hormonal therapies.

    Medroxyprogesterone Acetate: Used in hormone replacement therapy and contraceptives.

Uniqueness of Dienogest-d4

This compound is unique due to its deuterium substitution, which enhances its metabolic stability. This makes it particularly useful for pharmacokinetic studies and provides a longer duration of action compared to other progestins.

Properties

Molecular Formula

C20H25NO2

Molecular Weight

315.4 g/mol

IUPAC Name

2,2-dideuterio-2-[(8S,13S,14S,17R)-2,2-dideuterio-17-hydroxy-13-methyl-3-oxo-6,7,8,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile

InChI

InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1/i3D2,10D2

InChI Key

AZFLJNIPTRTECV-ZUPPPEGNSA-N

Isomeric SMILES

[2H]C1(CC2=C3CC[C@]4([C@H]([C@@H]3CCC2=CC1=O)CC[C@]4(C([2H])([2H])C#N)O)C)[2H]

Canonical SMILES

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O

Origin of Product

United States

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